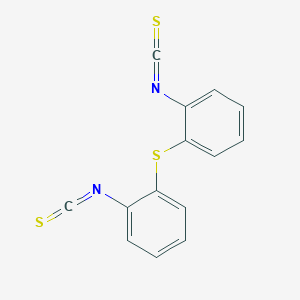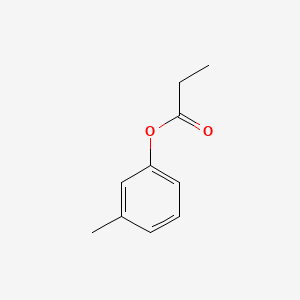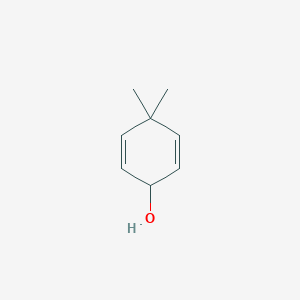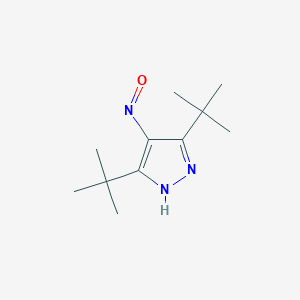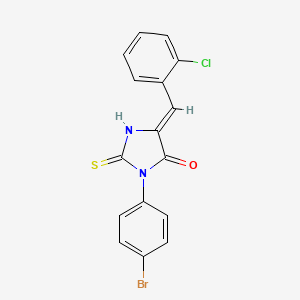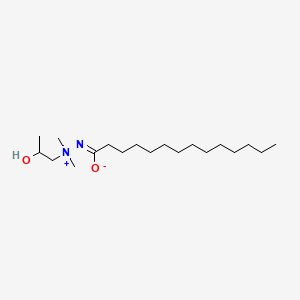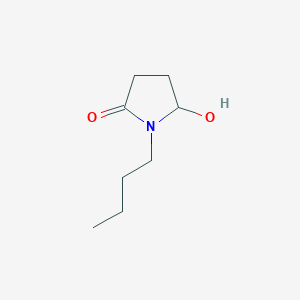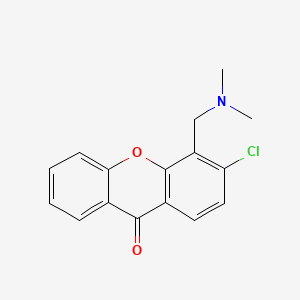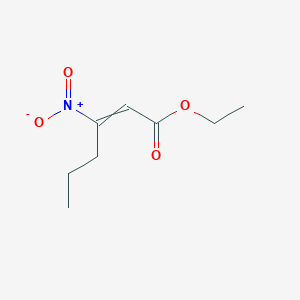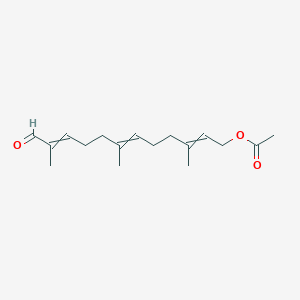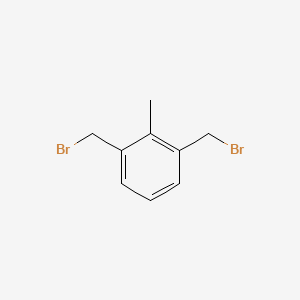
1,3-Bis(bromomethyl)-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(bromomethyl)-2-methylbenzene can be synthesized through the bromination of 2-methyl-m-xylene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the methyl groups, leading to the formation of bromomethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product. Additionally, the purification of the compound may involve techniques such as distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
1,3-Bis(bromomethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR), leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, or thioethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl groups.
科学研究应用
1,3-Bis(bromomethyl)-2-methylbenzene has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of polymers and copolymers with specific properties, such as flame retardancy and thermal stability.
Material Science: It is used in the development of advanced materials, including photoactive materials and membranes.
Biological Studies: The compound can be used as a cross-linking agent in the study of protein-protein interactions and other biological processes.
作用机制
The mechanism of action of 1,3-Bis(bromomethyl)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive due to the presence of the electron-withdrawing bromine atoms, which make the carbon atoms more electrophilic. This allows the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
1,3-Bis(chloromethyl)-2-methylbenzene: Similar structure but with chlorine atoms instead of bromine.
1,3-Bis(bromomethyl)benzene: Lacks the methyl group at the 2 position.
1,3,5-Tris(bromomethyl)benzene: Contains an additional bromomethyl group at the 5 position.
Uniqueness
1,3-Bis(bromomethyl)-2-methylbenzene is unique due to the presence of both bromomethyl groups and a methyl group on the benzene ring. This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives with specific properties. The compound’s ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis and material science.
属性
CAS 编号 |
41563-68-2 |
|---|---|
分子式 |
C9H10Br2 |
分子量 |
277.98 g/mol |
IUPAC 名称 |
1,3-bis(bromomethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4H,5-6H2,1H3 |
InChI 键 |
DWEFDIZYZGKDRC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


